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Compound of Interest

Compound Name: 2,2-Diphenylethanol

Cat. No.: B156489

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Diphenylethanol, a valuable building block in organic synthesis. The following sections detail
its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 2,2-Diphenylethanol is C14H140, with a molecular weight of 198.26
g/mol .[1][2] The following tables summarize the key spectroscopic data points for the
characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
10H, Aromatic protons
7.35-7.15 m
(CeHs)2
4.25 t 7.8 1H, CH
3.95 d 7.8 2H, CH2z
2.18 brs 1H, OH
13C NMR (Carbon-13 NMR) Data
Chemical Shift (8) ppm Assignment

1425 2 X Ar-C (quaternary)
128.5 4 x Ar-CH

128.0 4 x Ar-CH

126.0 2 X Ar-CH

66.5 CH2-OH

53.0 (CeHs)2CH

Infrared (IR) Spectroscopy

The IR spectrum of 2,2-Diphenylethanol exhibits characteristic absorption bands

corresponding to its functional groups.
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Wavenumber (cm~?)

Intensity

Assignment

3550 - 3200 Strong, Broad O-H stretch (alcohol)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1600 - 1585 Medium Aromatic C=C stretch

1500 - 1400 Medium Aromatic C=C stretch

1050 Strong C-O stretch (primary alcohol)
860 - 680 Strong Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of 2,2-Diphenylethanol results in a characteristic

fragmentation pattern.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Putative Fragment

198 ~20 [M]* (Molecular lon)

180 ~5 [M - H20]*

167 100 [(CeH5)2CH]* (Base Peak)
105 ~30 [CeHsCH2]*

91 ~40 [C7H7]* (Tropylium ion)
77 ~35 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of solid 2,2-Diphenylethanol for tH NMR, or 50-100 mg for
13C NMR.[3][4]

o Transfer the solid to a clean, dry vial.
e Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.
o Gently agitate or vortex the vial to ensure complete dissolution of the solid.

« If any particulate matter remains, filter the solution through a small plug of glass wool in a
Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

o Cap the NMR tube securely and label it appropriately.
Instrumental Parameters (*H NMR):

e Spectrometer: 300-500 MHz NMR Spectrometer

e Solvent: CDClsz

e Temperature: 298 K

e Pulse Sequence: Standard single-pulse sequence
e Number of Scans: 16-32

o Relaxation Delay: 1.0 s

e Acquisition Time: ~4 s

e Spectral Width: -2 to 12 ppm

o Referencing: Tetramethylsilane (TMS) at 0.00 ppm

Instrumental Parameters (*3C NMR):
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Spectrometer: 75-125 MHz NMR Spectrometer

Solvent: CDCls

Temperature: 298 K

Pulse Sequence: Proton-decoupled single-pulse sequence
Number of Scans: 1024 or more, depending on concentration
Relaxation Delay: 2.0 s

Acquisition Time: ~1-2 s

Spectral Width: 0 to 200 ppm

Referencing: CDCls solvent peak at 77.16 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):[5][6]

Thoroughly clean and dry an agate mortar and pestle.

Place approximately 1-2 mg of solid 2,2-Diphenylethanol into the mortar.

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[5]

Gently grind the two solids together with the pestle for several minutes until a fine,
homogeneous powder is obtained.

Transfer a portion of the powder into a pellet die.

Place the die into a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form
a thin, transparent pellet.[6][7]

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR
spectrometer.
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Instrumental Parameters:

e Spectrometer: FT-IR Spectrometer
e Technique: Transmission

e Spectral Range: 4000 - 400 cm™1
e Resolution: 4 cm~1

e Number of Scans: 16-32

o Background: A background spectrum of the empty sample compartment should be collected
prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and lonization:

» Dissolve a small amount of 2,2-Diphenylethanol in a suitable volatile organic solvent (e.g.,
methanol or dichloromethane).

 Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS).

» For direct insertion, the sample is placed in a capillary tube and heated to volatilize it into the
ion source.

e For GC-MS, the sample is injected onto a capillary column and separated from the solvent
before entering the ion source.

Instrumental Parameters (Electron lonization):[8]
« lonization Mode: Electron lonization (EI)
e Electron Energy: 70 eV[9]

¢ lon Source Temperature: 200-250 °C
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¢ Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
e Scan Range: m/z 40 - 400

o Data Acquisition: The mass spectrum is recorded by scanning the mass range and detecting
the ions.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2,2-Diphenylethanol and the relationship between the different
analytical techniques.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b156489?utm_src=pdf-body
https://www.benchchem.com/product/b156489?utm_src=pdf-body-img
https://www.benchchem.com/product/b156489?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. 2,2-Diphenylethanol [webbook.nist.gov]

e 2. 2,2-Diphenylethanol [webbook.nist.gov]

» 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
e 4. NMR Sample Preparation [nmr.chem.umn.edu]

e 5. shimadzu.com [shimadzu.com]

e 6. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate
Spectra - Kintek Solution [kindle-tech.com]

e 7. google.com [google.com]
» 8. Electron ionization - Wikipedia [en.wikipedia.org]
e 9. 1,2-Diphenylethanol | C14H140 | CID 94178 - PubChem [pubchem.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Diphenylethanol: An In-
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diphenylethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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